molecular formula C27H27NO7S B14954918 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B14954918
M. Wt: 509.6 g/mol
InChI Key: KZJDIHYBFQCOAJ-NSYGIPOTSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a sulfonylated isoleucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The sulfonylated isoleucine moiety is then introduced through a series of coupling reactions under specific conditions to ensure the desired stereochemistry and functional group compatibility .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels–Alder reaction and automated systems for the coupling steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate has several scientific research applications:

Mechanism of Action

The mechanism by which 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromene core can intercalate with DNA or bind to specific proteins, while the sulfonylated isoleucine moiety can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate is unique due to its combination of a benzo[c]chromene core with a sulfonylated isoleucine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H27NO7S

Molecular Weight

509.6 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C27H27NO7S/c1-5-17(3)25(28-36(31,32)20-10-6-16(2)7-11-20)27(30)34-19-9-13-22-21-12-8-18(33-4)14-23(21)26(29)35-24(22)15-19/h6-15,17,25,28H,5H2,1-4H3/t17-,25+/m1/s1

InChI Key

KZJDIHYBFQCOAJ-NSYGIPOTSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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